molecular formula C13H7ClF6N6O3 B3042613 Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648427-12-7

Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B3042613
CAS No.: 648427-12-7
M. Wt: 444.67 g/mol
InChI Key: YNKHAPYZQHUATC-UHFFFAOYSA-N
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Description

This compound is a bis-pyrimidine derivative featuring a hydrazine-linked carbonyl bridge between two pyrimidine rings. Key structural attributes include:

  • Pyrimidine Core: Both rings are pyrimidine-based, with substitutions at positions 2, 4, and 3.
  • Substituents:
    • First Pyrimidine Ring: A chloride at position 2 and a trifluoromethyl (-CF₃) group at position 3.
    • Second Pyrimidine Ring: A trifluoromethyl (-CF₃) group at position 4 and a methyl carboxylate (-COOCH₃) at position 4.
  • Hydrazine-Carbonyl Linker: Connects the two pyrimidine rings via a hydrazine group (-NH-NH-) and a carbonyl (-C=O) moiety.

The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the chloride and ester functionalities may influence electronic properties and binding interactions.

Properties

IUPAC Name

methyl 2-[2-[2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF6N6O3/c1-29-9(28)5-3-22-11(24-7(5)13(18,19)20)26-25-8(27)4-2-21-10(14)23-6(4)12(15,16)17/h2-3H,1H3,(H,25,27)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKHAPYZQHUATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)C2=CN=C(N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF6N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex pyrimidine derivative with significant potential in medicinal chemistry. This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections will delve into its biological activity, mechanisms, and relevant case studies.

  • Molecular Formula : C13H7ClF6N6O3
  • Molecular Weight : 444.68 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . Research indicates that similar compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have demonstrated IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells, significantly outperforming standard treatments like 5-Fluorouracil (5-FU) .

Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Comparison to 5-FU
Compound AMCF-70.87Better
Compound BMDA-MB-2311.75Better
5-FUMCF-717.02Baseline

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar pyrimidine derivatives have shown promising results against bacterial strains, suggesting that this compound may exhibit similar effects. In vitro studies indicate that certain derivatives can disrupt biofilm formation and inhibit quorum sensing in pathogenic bacteria .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by activating caspases, which are critical for programmed cell death .
  • Disruption of Cellular Communication : The antimicrobial activity is partly attributed to the disruption of signaling pathways in bacteria, which is essential for biofilm formation and virulence .

Case Study 1: Anticancer Efficacy

A study published in MDPI demonstrated that a series of pyrimidine derivatives, including those similar to this compound, showed significant growth inhibition against various cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of pyrimidine derivatives revealed that they effectively inhibited biofilm formation by pathogenic bacteria at sub-MIC concentrations. This study confirmed the ability of these compounds to reduce violacein production in Chromobacterium violaceum, a model organism for studying quorum sensing .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 12 µM in MCF-7MDPI
AntimicrobialInhibition of biofilm formationPMC
Quorum SensingReduction in violacein productionPMC

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogs

Compound Name / CAS No. Key Structural Features Similarity Score (vs. Target) Notable Properties/Activities
Target Compound Bis-pyrimidine with hydrazino-carbonyl linker, 2× -CF₃, Cl⁻, -COOCH₃ N/A Hypothesized kinase inhibition due to pyrimidine core and substituent profile.
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate [175137-28-7] Single pyrimidine ring with hydrazino (-NH-NH₂) and -CF₃ at positions 2 and 4. 0.91 Lacks the second pyrimidine ring and chloride; potential precursor for hydrazine-linked analogs.
Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate [448242-52-2] Single pyrimidine ring with amino (-NH₂) and -CF₃ at positions 2 and 4. 0.97 Amino group instead of hydrazino; higher similarity suggests critical role of -CF₃ and ester.
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate [187035-81-0] Single pyrimidine ring with -CF₃ at position 4 and ethyl ester (-COOCH₂CH₃) at position 5. 0.92 Lacks substituents at position 2; demonstrates the importance of the trifluoromethyl group.
Ethyl 2-[(3-methyl-2,5-dioxopyrrolinyl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate Pyrimidine linked to a pyrrolinone via an amino group; -CF₃ at position 4. N/A Potent AP-1/NF-κB inhibitor; N-methylation enhances activity, highlighting substituent effects.
Trisubstituted pyrimidine amides (e.g., Compound 6c, 12a) Pyrimidine amides with varied substituents (e.g., sulfonyl, morpholino). N/A CCR4 antagonists (IC₅₀: 0.064–0.077 μM); demonstrates pyrimidine versatility in drug design.

Key Findings from Comparative Analysis

Role of Trifluoromethyl Groups :

  • The presence of -CF₃ groups in the target compound and analogs (e.g., [175137-28-7], [448242-52-2]) is associated with increased lipophilicity and metabolic stability, which may enhance bioavailability .

Hydrazine vs. This could reduce binding affinity in target-specific applications .

Bis-Pyrimidine vs. Mono-Pyrimidine Structures: The target compound’s bis-pyrimidine architecture distinguishes it from mono-pyrimidine analogs (e.g., [175137-28-7], [187035-81-0]). The hydrazino-carbonyl linker may confer conformational flexibility, enabling interactions with multiple binding pockets .

Chloride Substitution: The chloride at position 2 in the target compound’s first pyrimidine ring is absent in most analogs.

Biological Activity Trends :

  • Analogs with substituted pyrimidine cores (e.g., CCR4 antagonists in , AP-1/NF-κB inhibitors in ) demonstrate that small structural changes (e.g., N-methylation, sulfonyl groups) significantly alter potency. This suggests the target compound’s activity is highly dependent on its unique substituent combination.

Preparation Methods

Synthetic Routes and Methodologies

Sequential Pyrimidine Ring Assembly with Hydrazine Linkage

The most widely reported approach involves synthesizing two pyrimidine precursors separately, followed by coupling via a hydrazine bridge. Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-27-6) serves as a critical intermediate, prepared via cyclocondensation of methyl 3-(trifluoromethyl)-3-oxopropanoate with chlorouracil derivatives under acidic conditions. The second pyrimidine fragment, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride , is synthesized by treating the corresponding carboxylic acid with thionyl chloride.

The hydrazine linkage is introduced through a nucleophilic acyl substitution reaction. Equimolar amounts of the carbonyl chloride and methyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate are reacted in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is used to scavenge HCl, improving yields to 78–82%.

Table 1: Key Reaction Parameters for Hydrazine Coupling
Parameter Condition Yield (%) Source
Solvent Dichloromethane 78–82
Temperature 0–5°C → RT
Base Triethylamine
Reaction Time 12–16 hours

One-Pot Trifluoromethylation and Cyclization

Recent advancements utilize trifluoromethylation agents to streamline synthesis. A patent by EP4212522A1 describes a one-pot method where methyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate reacts with 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in the presence of copper(I) iodide and cesium carbonate. This approach reduces purification steps and achieves 85% yield by suppressing des-trifluoromethyl side products.

Optimization of Hydrazine Intermediate Synthesis

Preparation of Methyl Hydrazinocarboxylate Derivatives

The hydrazine-bearing pyrimidine fragment is synthesized via hydrazinolysis of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Hydrazine hydrate (80%) in methanol at 40–50°C for 6 hours replaces the chloro substituent with a hydrazino group, yielding 90–93% product. Excess hydrazine is removed via vacuum distillation, and residual solvents are eliminated using dichloroethane-dimethyl carbonate mixtures.

Table 2: Hydrazinolysis Reaction Conditions
Parameter Condition Yield (%) Source
Hydrazine Concentration 80% in H2O 90–93
Solvent Methanol
Temperature 40–50°C
Reaction Time 6 hours

Stabilization of Trifluoromethylhydrazine Intermediates

Trifluoromethylhydrazine HCl salt, a key intermediate, exhibits a short solution-state half-life (~6 hours). Stabilization is achieved using Boc-protecting groups, as demonstrated in The Journal of Organic Chemistry (2024). Di-Boc trifluoromethylhydrazine reacts with ketoesters under strong acidic conditions (HCl in DCM) to form stable precursors, which are deprotected post-coupling.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR Analysis : 1H NMR (400 MHz, CDCl3) displays singlet peaks for the methyl ester (δ 3.98 ppm) and hydrazine NH protons (δ 8.12 ppm). 19F NMR confirms trifluoromethyl groups at δ -62.5 ppm.
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 477.03, consistent with the molecular formula C13H8ClF6N5O3.

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water gradient) reveals ≥98% purity. Residual hydrazine is quantified via iodometric titration, ensuring compliance with ICH guidelines (<0.1%).

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Dichloromethane is recovered via fractional distillation (85% efficiency), while excess hydrazine is neutralized with hypochlorite solutions to minimize environmental impact.

Cost-Effective Trifluoromethylation

Copper-mediated trifluoromethylation using CF3I reduces costs compared to Ruppert-Prakash reagents. This method, detailed in EP4212522A1, lowers raw material expenses by 40%.

Applications and Derivatives

Anticancer Agent Precursor

The compound’s bifunctional pyrimidine structure serves as a scaffold for EGFR inhibitors. Patent EP4212522A1 derivatives show IC50 values of 1.2–3.8 nM against mutant EGFR cell lines.

Agrochemical Intermediates

Functionalization with thiophene or sulfonamide groups yields herbicides with 95% weed suppression efficacy at 50 g/ha.

Q & A

Q. What are the critical challenges in synthesizing this compound, and how can they be addressed methodologically?

The compound’s synthesis involves steric hindrance from trifluoromethyl groups and regioselective coupling of hydrazine-carboxylate intermediates. Key steps include:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during coupling reactions (e.g., hydrazine formation) .
  • Low-yield steps : Optimize reaction conditions (e.g., anhydrous DMF as solvent, palladium catalysts for cross-coupling) to improve yields from <5% to 15–20% .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the final product .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR : 19F^{19}\text{F} NMR to confirm trifluoromethyl groups (-CF3_3) at δ ≈ -60 to -65 ppm, and 1H^{1}\text{H} NMR to resolve hydrazine protons (NH-NH coupling, δ 8–10 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 472.0582) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the pyrimidine-hydrazine backbone .

Q. What safety protocols are critical during experimental handling?

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact with toxic intermediates (e.g., phosphoryl chloride used in chlorination) .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HCl gas) .
  • Waste disposal : Segregate halogenated waste (chloro/fluoro byproducts) for incineration .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., hydrazine coupling) be elucidated?

  • Kinetic studies : Monitor reaction progress via in situ 19F^{19}\text{F} NMR to track trifluoromethyl group stability under acidic/basic conditions .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition states for hydrazine-carbonyl coupling, identifying steric/electronic bottlenecks .
  • Isotopic labeling : Introduce 15N^{15}\text{N}-labeled hydrazine to trace regioselectivity in pyrimidine ring formation .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-response profiling : Use IC50_{50} assays (e.g., DHFR inhibition) with triplicate measurements to distinguish target-specific effects from off-target toxicity .
  • Metabolic stability tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular assays .
  • Structural analogs : Compare with methyl pyrimidine carboxylate derivatives (e.g., Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) to isolate pharmacophore contributions .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

  • Cocrystal structures : Resolve binding modes with target enzymes (e.g., DHFR) using X-ray diffraction (2.0–2.5 Å resolution) to identify key interactions (e.g., hydrogen bonds with hydrazine groups) .
  • Thermal displacement parameters : Analyze B-factors to assess flexibility of the trifluoromethyl-pyrimidine moiety, correlating with enzymatic binding entropy .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers if asymmetric centers are present .
  • Stability testing : Store the compound under argon at -20°C to prevent hydrolysis of the methyl ester group .
  • Biological assays : Pre-screen for solubility in DMSO/PBS (≥1 mM) to avoid aggregation artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

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